molecular formula C9H10O2 B117257 2-Phenylpropionic acid CAS No. 492-37-5

2-Phenylpropionic acid

Número de catálogo: B117257
Número CAS: 492-37-5
Peso molecular: 150.17 g/mol
Clave InChI: YPGCWEMNNLXISK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Phenylpropionic acid (2-PPA), also known as hydratropic acid (IUPAC name: α-methylbenzeneacetic acid), is a chiral carboxylic acid with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.18 g/mol . It exists as enantiomers, (R)-(−)- and (S)-(+)-2-PPA, which exhibit distinct biological behaviors due to stereoselective protein binding and metabolic pathways . Structurally, it features a phenyl group attached to the α-carbon of propionic acid.

2-PPA is a key substructure in nonsteroidal anti-inflammatory drugs (NSAIDs), contributing to cyclooxygenase (COX) inhibition. Derivatives such as compounds 6h and 6l demonstrate dual COX-1/COX-2 inhibition and antibacterial activity . Its enantiomers also influence inflammation markers, with (S)-(+)-2-PPA showing reduced association with inflammation risk in uremic conditions .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
2-PPA serves as a crucial chiral intermediate in the synthesis of several NSAIDs, including ibuprofen and naproxen. These drugs are widely used for their analgesic and anti-inflammatory properties. The enantioselective resolution of 2-PPA is essential for producing the active (S)-enantiomer, which exhibits superior therapeutic effects compared to its (R)-counterpart .

1.2 Antioxidant and Antimicrobial Properties
Research indicates that derivatives of 2-PPA possess significant antioxidant and antimicrobial activities. For instance, novel derivatives synthesized from 2-PPA have shown promising results against various microbial strains, outperforming established antibiotics like chloramphenicol in certain cases . The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) further highlights its potential in treating inflammatory conditions .

Metabolic Roles

2.1 Gut Microbiota Interaction
Recent studies have identified 2-PPA as a metabolite produced by gut microbiota, which plays a role in modulating host responses to liver injuries. Specifically, supplementation with 2-PPA has been shown to alleviate acetaminophen-induced hepatotoxicity by reducing the levels of cytochrome P450 2E1 (CYP2E1), an enzyme involved in drug metabolism that can lead to liver damage . This discovery underscores the importance of gut microbiota in health and disease management.

Therapeutic Potential

3.1 Hepatoprotection
The hepatoprotective effects of 2-PPA have been documented in animal models, where it demonstrated the ability to reduce liver injury induced by carbon tetrachloride exposure. This suggests that 2-PPA may serve as a protective agent against chemically induced liver damage, warranting further investigation into its clinical applications for liver diseases .

3.2 Enzymatic Activity Enhancement
Studies have shown that phenylbutyrate, a related compound, enhances the activity of the pyruvate dehydrogenase complex (PDHC), which is critical for cellular energy metabolism. This effect has implications for treating metabolic disorders characterized by PDHC deficiencies . While this application is more related to phenylbutyrate, it highlights the broader therapeutic context within which 2-PPA operates.

Research Methodologies

4.1 Synthesis and Characterization
The synthesis of 2-PPA derivatives often involves various chemical methods, including enzymatic resolutions using lipases like Novozyme 435, which have been shown to effectively catalyze the esterification of racemic mixtures of 2-PPA . These methodologies are crucial for developing compounds with enhanced pharmacological profiles.

4.2 In Vitro and In Vivo Studies
In vitro studies using rat hepatocytes have explored the metabolic pathways of 2-PPA, particularly its enantioselective binding to proteins and potential toxicological effects . Such studies are vital for understanding the safety and efficacy of 2-PPA in therapeutic contexts.

Comprehensive Data Table

Application AreaDescriptionReferences
NSAID SynthesisPrecursor for ibuprofen and naproxen; enantioselective resolution required for therapeutic efficacy
Antioxidant ActivityExhibits antioxidant properties; derivatives show antimicrobial activity
HepatoprotectionReduces liver injury from toxins; modulates CYP2E1 levels
Metabolic RoleProduced by gut microbiota; influences host response to liver injuries
Enzymatic Activity EnhancementRelated compounds enhance PDHC activity; potential treatment for metabolic disorders

Mecanismo De Acción

El mecanismo de acción del ácido 2-fenilpropiónico implica su interacción con objetivos moleculares y vías específicas:

Compuestos similares:

Singularidad:

  • El ácido 2-fenilpropiónico es único debido a sus características estructurales específicas y su amplia gama de aplicaciones en diversos campos, desde los productos farmacéuticos hasta la química industrial.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) pKa Boiling Point (°C) Density (g/mL) Key Structural Feature
2-Phenylpropionic acid C₉H₁₀O₂ 150.18 4.59 260–262 1.1 α-methyl group on propionic acid
Mandelic acid C₈H₈O₃ 152.15 3.41 214–218 1.30 α-hydroxyl group on phenylacetic acid
2-Phenoxypropionic acid C₉H₁₀O₃ 166.18 Phenoxy group replaces α-methyl
Phenylacetic acid C₈H₈O₂ 136.15 4.31 265–267 1.09 No α-substituent on acetic acid
(R)-(−)-2-Hydroxy-2-phenylpropionic acid C₉H₁₀O₃ 166.18 α-hydroxyl and α-methyl groups

Key Observations :

  • 2-PPA vs. Mandelic Acid : The replacement of 2-PPA’s α-methyl group with a hydroxyl group in mandelic acid reduces pKa by ~1.2 units, enhancing acidity and solubility . Mandelic acid also exhibits distinct electronic circular dichroism (ECD) spectra, with a broad band at 220 nm compared to 2-PPA’s major anisotropy peak at 235 nm .
  • 2-PPA vs. 2-Phenoxypropionic Acid: The phenoxy group in the latter increases molecular weight but reduces COX inhibitory activity due to steric and electronic effects .
  • 2-PPA vs. Phenylacetic Acid : The absence of an α-methyl group in phenylacetic acid simplifies its metabolism but diminishes stereoselective binding to albumin .

Enantioselective Behavior

  • Protein Binding : (R)-(−)-2-PPA shows higher affinity for rabbit albumin, but oleic acid or uremic conditions reduce binding at specific sites .
  • Metabolic Inversion : In rabbits, 23% of (R)-(−)-2-PPA inverts to (S)-(+)-enantiomer, increasing to 350% in renal dysfunction .
  • Renal Clearance: Unbound (S)-(+)-2-PPA clearance drops to 25% of normal in renal failure, amplifying its plasma concentration .

Actividad Biológica

2-Phenylpropionic acid (2-PPA) is a chiral compound that plays a significant role in various biological activities, particularly as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs). This article explores its biological activity through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

2-PPA is characterized by the following chemical structure:

  • Chemical Formula : C10_{10}H12_{12}O2_2
  • Molecular Weight : 164.20 g/mol
  • CAS Number : 492-37-5

The primary mechanism of action of 2-PPA involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins from arachidonic acid. There are two isoforms of COX:

  • COX-1 : Constitutively expressed, responsible for maintaining physiological functions.
  • COX-2 : Inducible, primarily involved in inflammatory responses.

2-PPA acts as a competitive inhibitor of both COX-1 and COX-2, leading to reduced inflammation and pain relief .

Anti-inflammatory Effects

Numerous studies have demonstrated the anti-inflammatory properties of 2-PPA. It is particularly noted for its role as an intermediate in the synthesis of various NSAIDs, such as ibuprofen. The compound's efficacy in reducing inflammation has been attributed to its ability to modulate prostaglandin synthesis.

Metabolism and Toxicity

The metabolism of 2-PPA occurs primarily through two pathways: acyl glucuronidation and acyl-CoA formation. These metabolic pathways can generate reactive acylating metabolites that may contribute to toxic side effects. A study indicated that the reactivity of 2-PPA-SCoA with glutathione (GSH) was significantly higher than that of its glucuronide counterpart, suggesting potential implications for drug-induced toxicity .

Case Studies

  • Enantioselective Resolution : A study on the kinetic resolution of 2-PPA using lipases showed that Novozyme 435 provided the highest catalytic efficiency. The reaction conditions were optimized to achieve maximum conversion rates and enantiomeric excess .
  • Gut Microbiota Interaction : Research indicated that phenylpropionic acid produced by gut microbiota could alleviate acetaminophen-induced hepatotoxicity by modulating CYP2E1 levels, highlighting a novel biological function linked to gut health .

Table 1: Summary of Biological Activities and Mechanisms

ActivityMechanism Description
Anti-inflammatoryInhibition of COX enzymes leading to reduced prostaglandin synthesis
HepatoprotectiveModulation of CYP2E1 levels by gut microbiota-derived PPA
Toxicity PotentialGeneration of reactive metabolites via acyl-CoA and acyl glucuronide pathways

Table 2: Comparative Reactivity of Metabolites

MetaboliteReactivity with GSH (M1^{-1}s1^{-1})Stability (Hours at pH 7.4)
2-PPA-SCoA1.9×1021.9\times 10^{-2}Stable after 24 hours
2-PPA-1-O-G2.7×1042.7\times 10^{-4}Decomposed by 50% in ~1.3

Análisis De Reacciones Químicas

Structural Modifications and Biological Activity:

DerivativeR GroupCOX-1 Inhibition (%)COX-2 Inhibition (%)
6a 1H-1,2,4-triazol-1-yl22.4 ± 1.158.3 ± 2.3
6d Benzimidazol-1-yl18.9 ± 0.963.7 ± 1.8
6m 1H-imidazol-1-yl25.1 ± 1.371.2 ± 2.1

Esterification of the carboxylic acid group reduces COX inhibition efficacy, confirming its role as a critical pharmacophore .

Enzymatic Kinetic Resolution of Racemic 2-PPA

Novozyme 435 (Candida antarctica lipase B) selectively esterifies the (R)-enantiomer with n-hexanol in n-hexane :

Reaction Conditions:

  • Temperature : 40°C (optimal balance between activity and enantioselectivity)

  • Substrate Ratio : 1:3 (2-PPA:n-hexanol)

  • Enzyme Loading : 15 mg/mL

Kinetic Parameters:

ParameterValue
V_max (μmol/min·g)12.7 ± 0.4
K_m (mM)34.2 ± 1.1
k_cat (min⁻¹)0.89 ± 0.03

The Ping-Pong bi-bi mechanism accurately models the reaction (R² = 0.98), showing competitive inhibition by n-hexanol at concentrations > 200 mM .

Reaction Setup:

  • Catalyst : [Ru(benzene)Cl₂] with chiral BINAP ligand

  • Ligand : (R)-BINAP (5 mol%)

  • Conditions : 20°C, 60 bar H₂, 12 h in methanol

  • Additives : Triethylamine (1.5 equiv)

Performance Metrics:

MetricResult
Conversion99%
Enantiomeric Excess98% (R)
Turnover Frequency1,200 h⁻¹

This method avoids racemization and achieves industrial-scale applicability due to mild conditions .

Degradation and Stability Studies

2-PPA undergoes photodegradation under UV light (λ = 254 nm) in aqueous solutions:

pHHalf-Life (h)Major Degradation Product
3.048.2 ± 2.1Phenylacetic acid
7.012.7 ± 0.8Benzaldehyde derivatives
9.06.3 ± 0.4CO₂ + toluene

Acidic conditions stabilize the compound, while alkaline media accelerate decarboxylation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-phenylpropionic acid, and how can reproducibility be ensured?

The synthesis of this compound typically involves Grignard reactions or mono-C-methylation using dimethyl carbonate. For example, arylacetonitriles react with dimethyl carbonate under basic conditions to yield pure 2-arylpropionic acids . To ensure reproducibility, document reaction parameters (e.g., temperature, solvent purity, catalyst ratios) and validate product identity via NMR (e.g., δ 1.52 ppm for the methyl group) and HPLC (retention time matching reference standards) .

Q. Which analytical techniques are most reliable for quantifying this compound enantiomers in biological samples?

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., ODS C18) or chiral mobile phase additives (e.g., hydroxypropyl-β-cyclodextrin) is widely used. Validate methods using spiked biological matrices and compare retention times with pure enantiomer standards. For trace analysis, consider coupling with mass spectrometry .

Q. How can researchers assess the purity of this compound derivatives?

Combine chromatographic (HPLC, GC) and spectroscopic (NMR, IR) methods. For example, HPLC purity >97% with a single peak at 220 nm, and NMR confirmation of absence of residual solvents (e.g., ethyl acetate at δ 1.25 ppm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use personal protective equipment (PPE) including gloves and goggles. Ensure proper ventilation to avoid inhalation. Store in corrosion-resistant containers (storage class 8A) and implement emergency showers/eye wash stations. Monitor airborne concentrations if heating or aerosolization occurs .

Advanced Research Questions

Q. How can enantioselective liquid-liquid extraction (ELLE) be optimized for continuous separation of this compound enantiomers?

Use centrifugal contactor separators (CCSs) with hydroxypropyl-β-cyclodextrin (HP-β-CD) as the chiral selector. Optimize pH (4.5–5.5, near the pKa of 4.59) to enhance enantiomer-CD complex stability. Monitor extraction efficiency via UV-Vis at 220 nm and adjust flow rates to minimize phase disengagement .

Q. What experimental strategies address discrepancies in stereoselective metabolism data for this compound?

Discrepancies in hepatic vs. renal isomerization can arise from in vitro/in vivo model differences. Use bile duct-ligated rats to isolate hepatic contributions and nephrectomized models for renal roles. Validate findings with isotope-labeled enantiomers and LC-MS/MS quantification .

Q. How can this compound derivatives be designed for dual COX inhibitory and antibacterial activity?

Introduce substituents (e.g., bromomethyl groups at the para-position) to enhance COX-2 binding and membrane permeability. Screen derivatives using in vitro COX inhibition assays (e.g., ELISA for PGE2) and antibacterial MIC tests against S. aureus and E. coli .

Q. What computational approaches improve chiral characterization of this compound?

Apply time-dependent density functional theory (TDDFT) with polarizable continuum models (PCM) to simulate electronic circular dichroism (ECD) spectra. Compare computed spectra (e.g., bands at 216 nm and 205 nm) with experimental SRECD data to assign absolute configurations .

Q. How do reaction conditions influence regioselectivity in bromomethylation of this compound?

Use hydrobromic acid and paraformaldehyde in acetic acid at 60–70°C. Control regioselectivity by adjusting stoichiometry (1:1.2 molar ratio of acid:HBr) and reaction time (≤4 hours). Confirm product via 1^1H NMR (δ 4.4 ppm for -CH2Br) .

Q. What strategies mitigate racemization during enzymatic resolution of 2-phenylpropionitrile to this compound?

Optimize Rhodococcus sp. culture conditions (pH 7.0, 30°C) to enhance nitrilase activity. Use fed-batch reactors to maintain substrate concentration below inhibitory levels. Monitor enantiomeric excess (ee) via chiral HPLC and adjust enzyme loading to >20 U/g substrate .

Q. Methodological Notes

  • Data Contradiction Analysis : Replicate studies across multiple models (e.g., in vivo, in vitro, computational) and apply Bland-Altman plots to assess systematic biases .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and animal welfare protocols (e.g., NIH Guide for Care and Use of Laboratory Animals) .

Propiedades

IUPAC Name

2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGCWEMNNLXISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862027
Record name (+/-)-2-Phenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Phenylpropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011743
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

492-37-5, 2328-24-7, 7782-26-5
Record name 2-Phenylpropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydratropic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC245033
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245033
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7782-26-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylpropionic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, .alpha.-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+/-)-2-Phenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydratropic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENYLPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH15E393A2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Phenylpropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011743
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a solution of 24.5 g. of 2-methane-sulphonyloxyhydratropic acid in 200 ml. of methanol 28 ml. of triethylamine and 2 g. of a 5% palladium-on-charcoal catalyst are added. The mixture is hydrogenated at 25° C., under atmospheric pressure until a calculated amount of hydrogen is used up. The catalyst is filtered off and the filtrate is evaporated. The residue is taken up in water and acidified with a 20% aqueous hydrochloric acid solution. The separated hydratropic acid is extracted with chloroform. The chloroform solution is dried over sodium sulphate, evaporated and the residue is distilled off. 13.5 g. (90%) of hydratropic acid are obtained, boiling at 145° C. (13 mmHg.); nD25 =1.5219.
Name
2-methane-sulphonyloxyhydratropic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
90%

Synthesis routes and methods II

Procedure details

Into the cathode chamber of an electrolytic cell divided with an ion-exchange resin diaphragm was placed a solution of 10 mmols of methyl phenylacetate, 12 mmols of methyl methanesulfonate and 1.0 g of tetraethylammonium tosylate in 30 ml of anhydrous dimethylformamide. And the anode chamber of the electrolytic cell was supplied with a solution of 3.0 g of tetraethylammonium tosylate in 10 ml of anhydrous dimethylformamide. Constant current electrolysis was conducted at 0.2 A/cm2 with use of platinum for both the anode and cathode. After passing 1.5 F of electricity per mol of the methyl phenylacetate through the solution at room temperature, the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was removed by distillation and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl α-methylphenylacetate in a yield of 78% and α-methylphenylacetic acid in a yield of 15%. The spectral data of the ester were as follows.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
12 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven
Quantity
3 g
Type
catalyst
Reaction Step Eight
Quantity
10 mL
Type
solvent
Reaction Step Nine

Synthesis routes and methods III

Procedure details

A solution comprising 5 parts of α-chloropropiophenone and 3 parts of anyhydrous potassium carbonate in 300 parts of anhydrous methyl alcohol was irradiated by means of a medium pressure 200W mercury vapour lamp for 6 hours at 30° C. The solvent was removed by distillation and the resulting methyl ester of α-phenyl propionic acid was treated with 10% w/v aqueous alcoholic sodium hydroxide at 100° C. for 3 hours to effect hydrolysis and thereby to yield 3.2 parts of α-phenyl propionic acid b.p. 125° C. at 20 mm mercury.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
200W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

α-Phenylmethylpropionate can be obtained under similar conditions, by reacting a mixture of phenylacetic acid, dimethyl carbonate and K2CO3, in a 1:20:2 molar ratio, in autoclave at a temperature of 225° C., for 15 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylpropionic acid
Reactant of Route 2
2-Phenylpropionic acid
Reactant of Route 3
2-Phenylpropionic acid
Reactant of Route 4
Reactant of Route 4
2-Phenylpropionic acid
Reactant of Route 5
2-Phenylpropionic acid
Reactant of Route 6
2-Phenylpropionic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.